CPTH6 hydrobromide is a chemical compound recognized for its role as a histone acetyltransferase inhibitor. Specifically, it targets the lysine acetyltransferase activities of Gcn5 and pCAF while sparing p300 and CBP. This selective inhibition is significant in cancer research, particularly in the context of acute myeloid leukemia and lung cancer stem cells. The compound is classified as a thiazole derivative and is primarily utilized in research settings, focusing on its effects on cell viability, apoptosis, and autophagy in various cancer cell lines.
CPTH6 hydrobromide is cataloged under CAS number 2321332-57-2. It is commercially available from various suppliers, including Cayman Chemical and MedChemExpress, where it is noted for its research applications rather than therapeutic use in humans . As a thiazole derivative, it belongs to a class of compounds that have shown promise in targeting specific enzymatic pathways involved in cancer progression.
The synthesis of CPTH6 hydrobromide typically involves the construction of the thiazole ring followed by bromination to yield the hydrobromide salt. While specific synthetic routes are not extensively detailed in the literature, similar compounds often utilize methods such as:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to confirm the structure and purity of the synthesized compound .
CPTH6 hydrobromide features a thiazole core structure, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecular formula is C₁₃H₁₃BrN₂OS, indicating the presence of bromine, which contributes to its hydrobromide form.
CPTH6 hydrobromide has been shown to engage in several biological reactions:
The compound's mechanism involves competitive inhibition where it binds to the active site of acetyltransferases, preventing substrate (histone) access. This action disrupts normal cellular processes such as transcriptional activation and cell proliferation.
The mechanism by which CPTH6 exerts its effects involves:
In studies involving lung cancer stem cells, CPTH6 demonstrated dose-dependent increases in apoptotic cell populations after treatment . Furthermore, it was observed that at concentrations around 50 µM, significant reductions in cell viability were recorded across multiple cancer cell lines.
Relevant analyses often include melting point determination and solubility tests to ensure quality for research applications .
CPTH6 hydrobromide has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: